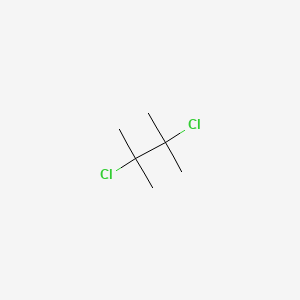
2,3-Dichloro-2,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2,3-dimethylbutane is an organic compound with the molecular formula C6H12Cl2 It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-2,3-dimethylbutane can be synthesized through the chlorination of 2,3-dimethylbutane. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium ethoxide (NaOEt) can lead to the formation of 2,3-dimethyl-2-butene.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Major Products:
Substitution: Formation of 2,3-dimethyl-2-butanol or other substituted derivatives.
Elimination: Formation of 2,3-dimethyl-2-butene.
Oxidation: Formation of 2,3-dimethyl-2-butanone or 2,3-dimethyl-2-butanol.
Applications De Recherche Scientifique
2,3-Dichloro-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-2,3-dimethylbutane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
2,2-Dichloro-3,3-dimethylbutane: Another chlorinated derivative with similar structural features but different reactivity.
2-Chloro-3,3-dimethylbutane: A related compound with a single chlorine atom, used for comparison in reactivity studies.
2,3-Dimethylbutane: The parent hydrocarbon without chlorine atoms, used as a reference for studying the effects of chlorination.
Uniqueness: 2,3-Dichloro-2,3-dimethylbutane is unique due to the presence of two chlorine atoms at specific positions, which significantly influences its chemical behavior and reactivity compared to its analogs. This makes it a valuable compound for studying the effects of chlorination on hydrocarbon structures and their subsequent reactivity.
Propriétés
Numéro CAS |
594-85-4 |
|---|---|
Formule moléculaire |
C6H12Cl2 |
Poids moléculaire |
155.06 g/mol |
Nom IUPAC |
2,3-dichloro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Cl2/c1-5(2,7)6(3,4)8/h1-4H3 |
Clé InChI |
SJBPUCQFQDUICP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)
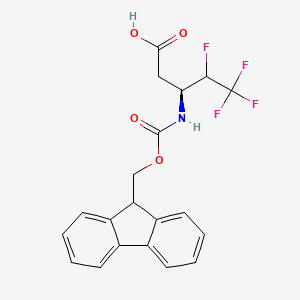
![(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
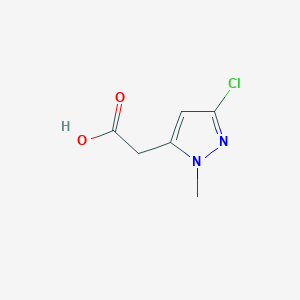
![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
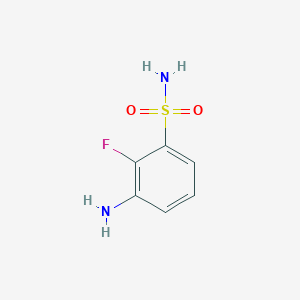
![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)
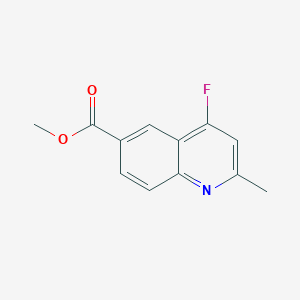
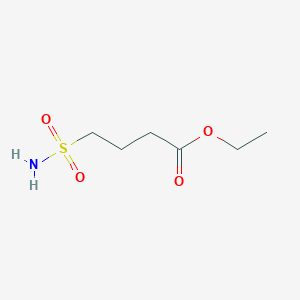
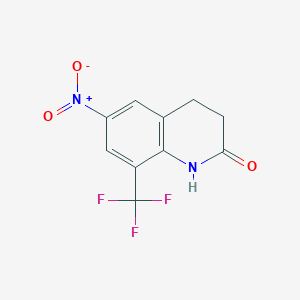

![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
